molecular formula C21H20FN3O3 B2618114 N-(3-fluorophenyl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide CAS No. 953257-15-3

N-(3-fluorophenyl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide

Cat. No. B2618114
CAS RN: 953257-15-3
M. Wt: 381.407
InChI Key: PUSKUTVATWRWJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-fluorophenyl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound, also known as FL118, has been identified as a potential anticancer agent and has shown promising results in preclinical studies.

Scientific Research Applications

Anticancer and Antioxidant Activities

Anticancer Applications

Compounds related to N-(3-fluorophenyl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide have been synthesized and evaluated for their anticancer activities. For instance, novel derivatives bearing semicarbazide and thiosemicarbazide moieties exhibited significant antioxidant activity, with certain derivatives showing greater efficacy than ascorbic acid. These compounds also demonstrated cytotoxicity against human glioblastoma and triple-negative breast cancer cell lines, suggesting their potential as therapeutic agents in cancer treatment (Tumosienė et al., 2020).

Antioxidant Properties

Research on the antioxidant activities of new series of 3(2H)-one pyridazinone derivatives indicated potent antioxidant properties at certain concentrations. These findings underline the potential utility of these compounds in combating oxidative stress-related diseases (Mehvish & Kumar, 2022).

Molecular Interaction and Biological Activities

Binding Affinity and Molecular Interaction

The binding affinity of various compounds to specific receptors has been a focus of research, aiming to elucidate their mechanism of action at the molecular level. Studies on imidazopyridazines, for instance, have highlighted their interaction with central and peripheral-type benzodiazepine receptors, showcasing the structural requirements for receptor binding and the potential for therapeutic applications (Barlin et al., 1996).

Antimicrobial and Antifungal Agents

The synthesis of 2-(6-methoxy-2-naphthyl)propionamide derivatives has been reported to yield compounds with significant antibacterial and antifungal activities. These activities are comparable to those of standard antimicrobial agents, suggesting their potential use in treating infectious diseases (Helal et al., 2013).

Chemical Synthesis and Characterization

Novel Synthesis Methods

Advances in chemical synthesis have facilitated the development of new compounds with enhanced biological activities. For example, the nucleophilic displacement of bromide in the 4-bromopyrazole ring with [18F]fluoride has enabled the creation of radiolabeled compounds for studying CB1 cannabinoid receptors in the brain via positron emission tomography (Katoch-Rouse & Horti, 2003).

properties

IUPAC Name

N-(3-fluorophenyl)-4-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O3/c1-28-18-9-7-15(8-10-18)19-11-12-21(27)25(24-19)13-3-6-20(26)23-17-5-2-4-16(22)14-17/h2,4-5,7-12,14H,3,6,13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUSKUTVATWRWJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-fluorophenyl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide

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